![molecular formula C5H10Cl6Si2 B3107876 Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- CAS No. 1627573-20-9](/img/structure/B3107876.png)
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-
描述
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- is a specialized organosilicon compound. It is characterized by the presence of multiple chlorine atoms and silicon, making it a versatile reagent in various chemical processes. This compound is used in a range of applications, from industrial manufacturing to scientific research.
准备方法
The synthesis of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- typically involves the reaction of chlorosilanes with organic halides under controlled conditions. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors to ensure the purity and yield of the compound.
化学反应分析
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include alcohols, amines, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used .
科学研究应用
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It can be used in the modification of biomolecules for various analytical techniques.
Industry: It is used in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- involves its ability to form strong bonds with other molecules through its silicon atoms. This allows it to act as a cross-linking agent in polymerization reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with other molecules to form stable complexes .
相似化合物的比较
Similar compounds to Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- include:
Silane, dichloro(3-chloro-2-methylpropyl)methyl-: This compound has a similar structure but lacks the trichlorosilyl group, making it less reactive in certain applications.
Methyltrichlorosilane: Known for its use in the production of silicone polymers, it has a simpler structure and different reactivity profile compared to Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-.
The uniqueness of Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- lies in its dual functionality, allowing it to participate in a broader range of chemical reactions and applications.
属性
IUPAC Name |
trichloro-[[dichloro-(3-chloro-2-methylpropyl)silyl]methyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl6Si2/c1-5(2-6)3-12(7,8)4-13(9,10)11/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBUEMQOTABEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
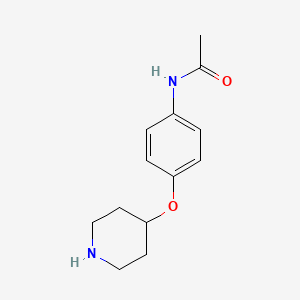
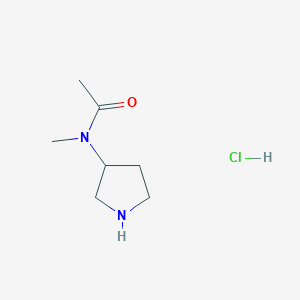
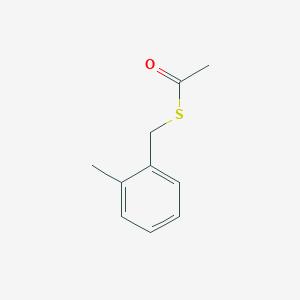
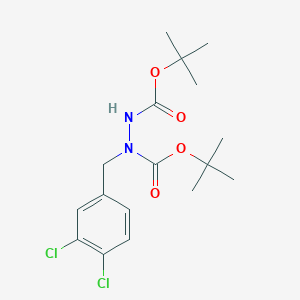
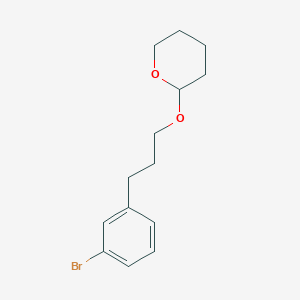
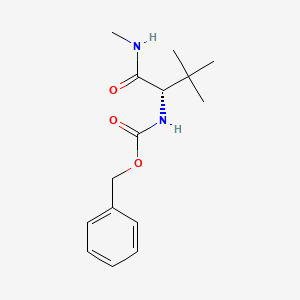
![Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate](/img/structure/B3107854.png)
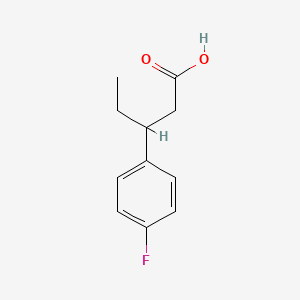
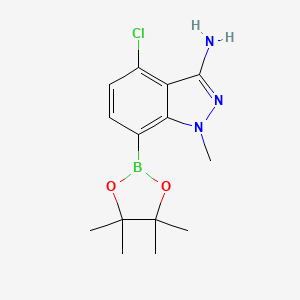
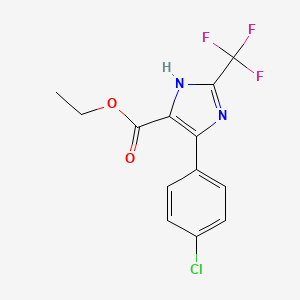

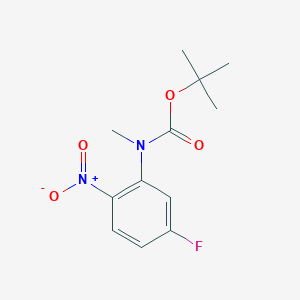
![Naphtho[2,3-b]benzofuran-2-ylboronic acid](/img/structure/B3107884.png)

